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Compound of Interest

Compound Name: 2-Ethyl-3-oxobutanal

Cat. No.: B137338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Ethyl-3-
oxobutanal, including its chemical properties, synthesis, reactivity, and potential applications.
The information is intended for researchers, scientists, and professionals involved in organic
chemistry and drug development.

Chemical Identity and Properties

2-Ethyl-3-oxobutanal is a dicarbonyl compound containing both an aldehyde and a ketone
functional group. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of 2-Ethyl-3-oxobutanal
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Property Value Source
IUPAC Name 2-Ethyl-3-oxobutanal [1]
CAS Number 141939-89-1 [1][2]
Molecular Formula CeH1002 [11[2]
Molecular Weight 114.14 g/mol [1112]
Canonical SMILES CCC(C=0)C(=0)C [1]
InChi Key RHVXPAFWOYITES- e
UHFFFAOYSA-N
Topological Polar Surface Area  34.14 A2 [3]
Complexity 96.7 [1][3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor
C);untg p 2 3]
Rotatable Bond Count 3 [3]

Synthesis of 2-Ethyl-3-oxobutanal

The synthesis of 2-Ethyl-3-oxobutanal can be achieved through several synthetic routes. Two
plausible methods are the oxidation of the corresponding diol and a mixed Claisen
condensation.

Experimental Protocol: Oxidation of 2-Ethyl-1,3-
butanediol

This method involves the selective oxidation of the primary and secondary alcohol groups of 2-
ethyl-1,3-butanediol. This can be a two-step process or a one-pot reaction using specific
oxidizing agents that can oxidize both primary and secondary alcohols.

Protocol:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://www.benchchem.com/product/b137338
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://www.benchchem.com/product/b137338
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://www.benchchem.com/product/b137338
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://www.benchchem.com/product/b137338
https://www.lookchem.com/ProductWholeProperty_LCPL686521.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-3-oxobutanal
https://www.lookchem.com/ProductWholeProperty_LCPL686521.htm
https://www.lookchem.com/ProductWholeProperty_LCPL686521.htm
https://www.lookchem.com/ProductWholeProperty_LCPL686521.htm
https://www.lookchem.com/ProductWholeProperty_LCPL686521.htm
https://www.benchchem.com/product/b137338?utm_src=pdf-body
https://www.benchchem.com/product/b137338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Step 1: Oxidation of Primary Alcohol. Dissolve 2-ethyl-1,3-butanediol in a suitable solvent
such as dichloromethane (DCM). Add a selective oxidizing agent, for example, pyridinium
chlorochromate (PCC), portion-wise at room temperature. Monitor the reaction by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of
silica gel to remove the chromium salts. The solvent is removed under reduced pressure to
yield 2-ethyl-3-hydroxybutanal.

o Step 2: Oxidation of Secondary Alcohol. The crude 2-ethyl-3-hydroxybutanal is dissolved in a
suitable solvent like acetone. A stronger oxidizing agent, such as Jones reagent (chromium
trioxide in sulfuric acid), is added dropwise at 0 °C. The reaction is stirred until TLC indicates
the disappearance of the starting material. The reaction is quenched with isopropanol, and
the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
then purified by column chromatography.

Experimental Protocol: Mixed Claisen Condensation

This approach involves the condensation of an ester and a ketone. A potential route is the
reaction between ethyl formate and 2-pentanone.

Protocol:

o Preparation of the Enolate. To a solution of a strong base, such as sodium ethoxide in
anhydrous ethanol, 2-pentanone is added dropwise at 0 °C under an inert atmosphere. The
mixture is stirred for one hour to ensure the formation of the ketone enolate.

o Condensation. Ethyl formate is then added slowly to the reaction mixture. The reaction is
allowed to warm to room temperature and stirred overnight.

o Work-up and Purification. The reaction is quenched by the addition of a weak acid, such as
acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned
between water and diethyl ether. The organic layer is washed with brine, dried over
anhydrous magnesium sulfate, and concentrated. The final product, 2-Ethyl-3-oxobutanal,
is purified by fractional distillation under reduced pressure.

Chemical Reactivity and Keto-Enol Tautomerism
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The reactivity of 2-Ethyl-3-oxobutanal is characterized by the presence of two electrophilic
carbonyl centers. The aldehyde group is generally more susceptible to nucleophilic attack than
the ketone group due to steric and electronic factors.

A key aspect of the chemistry of B-dicarbonyl compounds like 2-Ethyl-3-oxobutanal is keto-
enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms.
The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of 2-Ethyl-3-oxobutanal.

Potential Applications in Drug Development

While there is limited specific information on the biological activity of 2-Ethyl-3-oxobutanal
itself, related B-dicarbonyl compounds have been investigated for their potential
pharmacological activities. For instance, derivatives of ethyl 3-oxobutanoate have been
synthesized and evaluated for antibacterial, anthelmintic, and cytotoxic properties.[4] The
presence of two reactive carbonyl groups makes 2-Ethyl-3-oxobutanal a potentially useful
scaffold for the synthesis of more complex heterocyclic compounds with potential biological
activity.[5]

Experimental Workflow and Logic Diagrams
General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-
Ethyl-3-oxobutanal.
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Caption: General workflow for synthesis and purification.

Reactivity Logic Diagram

This diagram outlines the key reactive sites and potential transformations of 2-Ethyl-3-
oxobutanal.
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Caption: Reactivity map of 2-Ethyl-3-oxobutanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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